methyl 7-bromo-3H-imidazo[4,5-b]pyridine-2-carboxylate methyl 7-bromo-3H-imidazo[4,5-b]pyridine-2-carboxylate
Brand Name: Vulcanchem
CAS No.:
VCID: VC18043471
InChI: InChI=1S/C8H6BrN3O2/c1-14-8(13)7-11-5-4(9)2-3-10-6(5)12-7/h2-3H,1H3,(H,10,11,12)
SMILES:
Molecular Formula: C8H6BrN3O2
Molecular Weight: 256.06 g/mol

methyl 7-bromo-3H-imidazo[4,5-b]pyridine-2-carboxylate

CAS No.:

Cat. No.: VC18043471

Molecular Formula: C8H6BrN3O2

Molecular Weight: 256.06 g/mol

* For research use only. Not for human or veterinary use.

methyl 7-bromo-3H-imidazo[4,5-b]pyridine-2-carboxylate -

Specification

Molecular Formula C8H6BrN3O2
Molecular Weight 256.06 g/mol
IUPAC Name methyl 7-bromo-1H-imidazo[4,5-b]pyridine-2-carboxylate
Standard InChI InChI=1S/C8H6BrN3O2/c1-14-8(13)7-11-5-4(9)2-3-10-6(5)12-7/h2-3H,1H3,(H,10,11,12)
Standard InChI Key SXKICFIPKAMPIO-UHFFFAOYSA-N
Canonical SMILES COC(=O)C1=NC2=NC=CC(=C2N1)Br

Introduction

Structural and Physicochemical Properties

Molecular Architecture

The compound’s planar bicyclic framework consists of a pyridine ring fused to an imidazole ring. Key structural features include:

  • Bromine at position 7: Enhances electrophilicity and participation in cross-coupling reactions .

  • Methyl ester at position 2: Provides a site for hydrolysis or transesterification, enabling further functionalization.

The IUPAC name, methyl 7-bromo-1H-imidazo[4,5-b]pyridine-2-carboxylate, reflects its substitution pattern. X-ray crystallography confirms bond lengths and angles consistent with analogous imidazo[4,5-b]pyridines, though specific crystallographic data for this compound remain unpublished .

Spectral Characterization

  • 1H NMR: Peaks at δ 3.95 (s, 3H) confirm the methyl ester, while aromatic protons exhibit deshielding due to bromine’s electron-withdrawing effect .

  • 13C NMR: The carbonyl carbon of the ester appears near δ 165 ppm, with C7 (bearing bromine) resonating at δ 115 ppm.

  • HRMS: Shows a characteristic isotopic pattern for bromine (1:1 ratio for M⁺ and M+2 peaks) .

Synthesis and Chemical Reactivity

Cyclization from 5-Bromo-2,3-Diaminopyridine

A common method involves condensing 5-bromo-2,3-diaminopyridine with methyl chloroformate under basic conditions (e.g., K₂CO₃ in DMF at 80°C) . This one-pot reaction proceeds via intramolecular cyclization, yielding the target compound in 70–85% purity after recrystallization.

Phase-Transfer Catalysis (PTC)

Industrial-scale synthesis employs PTC to alkylate the imidazole nitrogen. For example, reacting the parent imidazo[4,5-b]pyridine with methyl bromoacetate in a biphasic system (water/dichloromethane) using tetrabutylammonium bromide as the catalyst achieves 65–80% yield .

Optimization Parameters

ParameterOptimal RangeImpact on Yield
Temperature80–100°CMaximizes cyclization
SolventDMF or THFEnhances solubility
CatalystK₂CO₃ or Et₃NAccelerates deprotonation
Reaction Time12–24 hoursEnsures completion

Suzuki-Miyaura Cross-Coupling

The bromine at C7 undergoes palladium-catalyzed coupling with arylboronic acids (Pd(PPh₃)₄, K₂CO₃, THF, 80°C), producing 7-aryl derivatives in 70–85% yield . This reaction is critical for generating biaryl structures with potential pharmacological activity.

Ester Hydrolysis

  • Acidic Conditions: Refluxing with 6M HCl yields 7-bromo-imidazo[4,5-b]pyridine-2-carboxylic acid (85–92% yield).

  • Basic Conditions: Treatment with NaOH in ethanol/water produces the sodium carboxylate, a precursor for amide formation.

N-Alkylation

Reaction with alkyl halides under PTC conditions functionalizes the imidazole nitrogen. For example, benzylation at N3 using 1-(bromomethyl)benzene affords N3-benzyl derivatives in 65–80% yield .

Biological Activity and Mechanisms

Antimicrobial Properties

Imidazo[4,5-b]pyridine derivatives exhibit broad-spectrum antimicrobial activity. In vitro studies demonstrate:

  • Bacterial Inhibition: MIC values of 4–16 µg/mL against Staphylococcus aureus and Escherichia coli .

  • Fungal Activity: Moderate inhibition of Candida albicans (MIC = 32 µg/mL) .

The bromine atom enhances membrane permeability, while the ester group facilitates interactions with bacterial efflux pumps .

Comparative Analysis with Related Compounds

CompoundSubstituentsKey Differences
6-Bromo-2-phenylimidazo[4,5-b]pyridinePhenyl at C2, Br at C6Reduced ester reactivity vs. target compound
Ethyl 6-chloroimidazo[4,5-b]pyridine-2-carboxylateCl at C6, ethyl esterLower metabolic stability than methyl ester
7-Bromoimidazo[4,5-b]pyridineNo ester groupLimited functionalization sites

The methyl ester in the target compound balances metabolic stability and synthetic versatility, outperforming ethyl and unsubstituted analogs.

Applications in Research

Medicinal Chemistry

  • Kinase Inhibitors: Serves as a scaffold for ATP-competitive inhibitors (e.g., JAK2 inhibitors) .

  • Antiviral Agents: Modified derivatives inhibit viral proteases in computational docking studies.

Materials Science

  • Luminescent Materials: Copper(I) complexes with imidazo[4,5-b]pyridine ligands exhibit tunable emission.

  • Coordination Polymers: Self-assembly with transition metals yields porous frameworks for gas storage.

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